molecular formula C12H16 B1619011 1,8-Dimethyltetralin CAS No. 25419-33-4

1,8-Dimethyltetralin

Cat. No.: B1619011
CAS No.: 25419-33-4
M. Wt: 160.25 g/mol
InChI Key: KVNZVXVZQFTXNA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dimethyltetralin can be synthesized through the acid-catalyzed cyclization of alkenylbenzene feedstocks. One common method involves the cyclization of 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene in a liquid phase reaction. The desired dimethyltetralin is removed from the reaction mixture by distillation simultaneously with the addition of the feedstock .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of distillation reactors. The process typically includes the cyclization of specific alkenylbenzene feedstocks under acidic conditions, followed by the removal of the product through distillation .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyltetralin undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding naphthalene derivatives.

    Reduction: Hydrogenation reactions can further reduce the compound to more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are often used in hydrogenation reactions.

    Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) are used in electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Naphthalene derivatives.

    Reduction: More saturated hydrocarbons like decahydronaphthalene.

    Substitution: Various substituted tetralin derivatives depending on the substituent introduced.

Scientific Research Applications

1,8-Dimethyltetralin has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-dimethyltetralin involves its interaction with various molecular targets and pathways. As a polycyclic hydrocarbon, it can participate in hydrophobic interactions with biological membranes and proteins. Its effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyltetralin: Another dimethyl derivative of tetralin, differing in the position of the methyl groups.

    Tetralin (1,2,3,4-tetrahydronaphthalene): The parent compound without methyl substitutions.

    Decahydronaphthalene (decalin): A fully hydrogenated derivative of naphthalene.

Uniqueness

1,8-Dimethyltetralin is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to other dimethyltetralin isomers .

Properties

IUPAC Name

1,8-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3,5,7,10H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNZVXVZQFTXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CC=CC(=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880794
Record name naphthalene, 1,2,3,4-tetrahydro-1,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25419-33-4
Record name 1,8-Dimethyltetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naphthalene, 1,2,3,4-tetrahydro-1,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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